

Introduction: The Strategic Importance of 5-Methylfuran-2-carbonyl chloride

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Compound of Interest

Compound Name: 5-Methylfuran-2-carbonyl chloride

Cat. No.: B084777

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5-Methylfuran-2-carbonyl chloride, a derivative of the bio-renewable platform chemical 2-methylfuran, stands as a pivotal intermediate in contemporary organic synthesis.^[1] Its structure, featuring a highly reactive acyl chloride group appended to an electron-rich furan nucleus, offers a unique combination of reactivity that is actively exploited in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[2][3]} This guide provides an in-depth exploration of its reactivity profile, moving beyond simple reaction schemes to elucidate the underlying electronic and steric principles that govern its chemical behavior. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block with precision and predictability.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. **5-Methylfuran-2-carbonyl chloride** is a low-melting solid, a characteristic that influences its handling and storage.^{[4][5]}

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClO ₂	[6]
Molecular Weight	144.56 g/mol	[4]
CAS Number	14003-11-3	[6]
Melting Point	27-31 °C	[4][5]
Boiling Point	91 °C	[5]
Density	1.258 g/cm ³	[5]
Appearance	Solid	[4]

These data points are critical for calculating molar equivalents, predicting phase behavior during reactions, and establishing safe handling procedures. The compound should be stored in a cool, dry environment (2-8°C) to prevent degradation.[4]

The Electronic Landscape: A Duality of Reactivity

The reactivity of **5-Methylfuran-2-carbonyl chloride** is dictated by two primary features: the electrophilic carbonyl carbon and the nucleophilic furan ring. The interplay between these sites is modulated by the electronic contributions of the ring oxygen and the C5-methyl group.

- The Acyl Chloride Moiety: As a classic acylating agent, the carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
- The 5-Methylfuran Ring: The furan ring is an electron-rich aromatic system. The endocyclic oxygen atom donates electron density into the ring via its lone pairs (resonance effect), and the C5-methyl group contributes further electron density through hyperconjugation. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack, but it also subtly influences the reactivity of the attached carbonyl group.

Caption: Electronic landscape and key reactive sites.

Synthesis of the Reagent

The reliable synthesis of the title compound is crucial for its application. A common laboratory-scale preparation involves the direct conversion of the corresponding aldehyde, 5-methylfurfural, using an oxidizing/chlorinating agent.[\[7\]](#)

Protocol 3.1: Synthesis from 5-Methylfurfural

This protocol describes the conversion of 5-methylfurfural to **5-methylfuran-2-carbonyl chloride** using tert-butyl hypochlorite (t-BuOCl).[\[7\]](#)

Materials:

- 5-Methylfurfural
- tert-Butyl hypochlorite (t-BuOCl)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Rotary evaporator
- Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 5-methylfurfural (1.0 eq) in anhydrous DCM.
- Reagent Addition: Slowly add tert-butyl hypochlorite (1.1 eq) to the solution at room temperature. Causality Note: t-BuOCl serves as an effective oxidant that converts the aldehyde directly to the acyl chloride functionality.[\[8\]](#)
- Reaction Monitoring: Stir the solution at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

- **Workup:** Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by rapid filtration through a short plug of silica gel using DCM as the eluent to remove non-polar impurities and residual reagents. This yields the product as a yellow solid.
- **Validation:** Confirm the identity and purity of the product using ^1H NMR and ^{13}C NMR spectroscopy.

Reactant	Molar Eq.	Typical Yield	Reference
5-Methylfurfural	1.0	85%	[7]
t-BuOCl	1.1	-	[7]

Key Reactivity Profiles and Applications

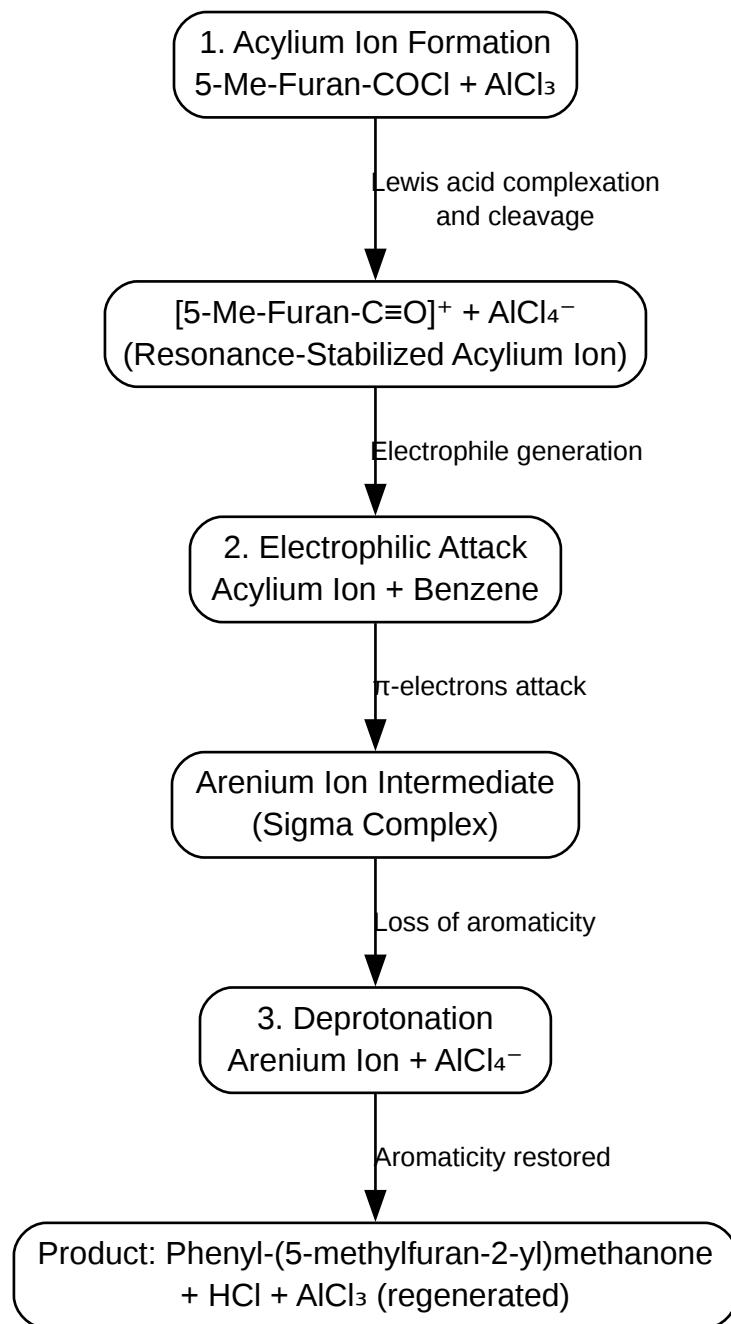
The utility of **5-methylfuran-2-carbonyl chloride** is best demonstrated through its participation in three cornerstone reaction classes: Friedel-Crafts acylation, esterification, and amide formation.

Friedel-Crafts Acylation

This reaction is a powerful method for forming carbon-carbon bonds by attaching the 5-methylfuroyl group to an aromatic ring, producing valuable aryl-furan ketones.[\[9\]](#)[\[10\]](#) The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is essential for generating the highly electrophilic acylium ion.

Mechanism Rationale: The Lewis acid (e.g., AlCl_3) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic aromatic ring. The resulting ketone product is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation, leading to mono-substituted products.[\[11\]](#)

Friedel-Crafts Acylation Mechanism



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Caption: Generalized Friedel-Crafts acylation pathway.

Protocol 4.1.1: Acylation of Anisole

Materials:

- **5-Methylfuran-2-carbonyl chloride**
- Anisole
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Procedure:

- Reaction Setup: To a flame-dried flask under an inert atmosphere, add anhydrous DCM and anisole (1.0 eq). Cool the solution to 0°C in an ice bath.
- Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl_3 (1.1 eq). Causality Note: Stoichiometric amounts of Lewis acid are often required as it complexes with both the starting acyl chloride and the product ketone.[\[11\]](#)
- Acyl Chloride Addition: Prepare a solution of **5-methylfuran-2-carbonyl chloride** (1.0 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
- Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
- Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl. This hydrolyzes the aluminum complexes.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification & Validation: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Esterification

The reaction with alcohols provides a direct route to 5-methylfuroate esters, which are valuable as fragrances, solvents, and synthetic intermediates.[\[12\]](#) This is a classic nucleophilic acyl substitution reaction.

Protocol 4.2.1: Synthesis of Ethyl 5-methylfuran-2-carboxylate

Materials:

- **5-Methylfuran-2-carbonyl chloride**
- Anhydrous ethanol
- Anhydrous pyridine or triethylamine (Et_3N)
- Anhydrous diethyl ether
- Standard glassware

Step-by-Step Procedure:

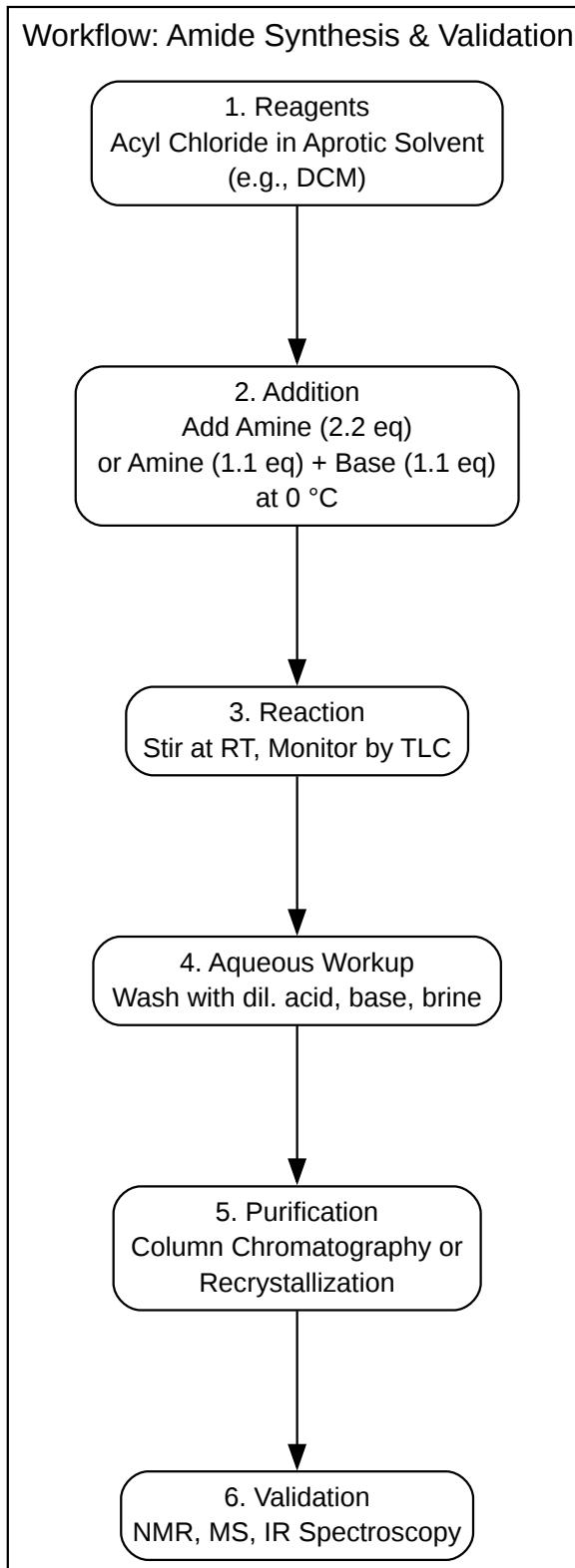
- Reaction Setup: In a flask, dissolve **5-methylfuran-2-carbonyl chloride** (1.0 eq) in anhydrous diethyl ether.
- Nucleophile & Base Addition: Add anhydrous ethanol (1.2 eq) followed by the slow, dropwise addition of pyridine (1.1 eq) at 0°C . Causality Note: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, which would otherwise protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions.

- Reaction: Stir the mixture at room temperature for 1-3 hours until TLC indicates complete consumption of the acyl chloride.
- Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, water, saturated NaHCO_3 , and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent in *vacuo*.
- Validation: The resulting ester can often be obtained in high purity, but can be further purified by distillation if necessary. Confirm identity via spectroscopic methods (NMR, IR).

Alcohol	Base	Typical Yield	Notes
Methanol	Pyridine	>95%	Highly efficient for primary alcohols.
Isopropanol	Et_3N	>90%	Slower reaction with secondary alcohols.
tert-Butanol	DMAP (cat.), Et_3N	Variable	Steric hindrance can significantly slow the reaction.

Amide Formation

The reaction of **5-methylfuran-2-carbonyl chloride** with ammonia or primary/secondary amines is a robust and high-yielding method for synthesizing 5-methylfuran-2-carboxamides. [13] These motifs are prevalent in medicinal chemistry. The mechanism is analogous to esterification, involving nucleophilic attack by the amine at the carbonyl carbon.[14]



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Caption: A self-validating workflow for amide synthesis.

Protocol 4.3.1: Synthesis of N-Benzyl-5-methylfuran-2-carboxamide

Materials:

- **5-Methylfuran-2-carbonyl chloride**
- Benzylamine
- Triethylamine (Et_3N)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Step-by-Step Procedure:

- Reaction Setup: Dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM and cool to 0°C. Causality Note: Using a slight excess of the amine nucleophile and a non-nucleophilic base ensures complete reaction and neutralizes the HCl byproduct without consuming the valuable amine.[\[15\]](#) Alternatively, two equivalents of the amine can be used, with one acting as the HCl scavenger.
- Acyl Chloride Addition: Add a solution of **5-methylfuran-2-carbonyl chloride** (1.0 eq) in DCM dropwise to the cooled amine solution.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC.
- Workup: Wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine), water, and saturated NaHCO_3 .
- Drying and Concentration: Dry the organic phase over Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification & Validation: The crude amide is often a solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes). Confirm structure and purity by NMR and melting point analysis.

Safety and Handling

As an acyl chloride, **5-methylfuran-2-carbonyl chloride** is a corrosive and moisture-sensitive compound.[6][16]

- Corrosivity: Causes skin burns and serious eye damage.[6] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
- Moisture Sensitivity: It reacts with water (hydrolyzes) to form the corresponding carboxylic acid and corrosive hydrochloric acid gas.[16] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere.
- Disposal: Unused reagent should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate.

Conclusion

5-Methylfuran-2-carbonyl chloride is a potent and versatile chemical building block whose reactivity is governed by the robust electrophilicity of its acyl chloride function, modulated by the electron-rich furan ring. Its proficiency in undergoing Friedel-Crafts acylation, esterification, and amide formation makes it an invaluable tool for accessing complex molecular architectures. By understanding the mechanistic principles outlined in this guide and employing the validated protocols, researchers can effectively harness its synthetic potential to advance projects in drug discovery and materials science.

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